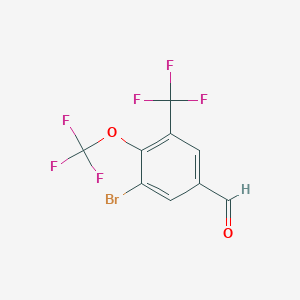
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H3BrF6O2 and a molecular weight of 335.02 g/mol . This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzaldehyde core. It is primarily used in research and development within the fields of chemistry and biochemistry.
Méthodes De Préparation
The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing specialized reagents and catalysts.
Analyse Des Réactions Chimiques
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde include:
- 3-Bromo-4-(trifluoromethoxy)benzaldehyde
- 3-Bromo-4-(trifluoromethoxy)phenol
- 3-Bromo-4-(trifluoromethoxy)aniline
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C9H3BrF6O2 |
|---|---|
Poids moléculaire |
337.01 g/mol |
Nom IUPAC |
3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H3BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-3H |
Clé InChI |
WRLXXNOKLCWFLX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


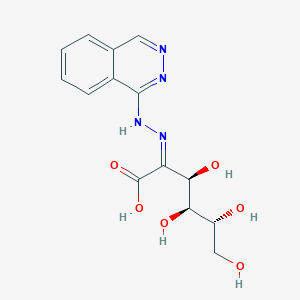
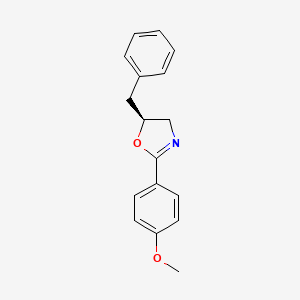
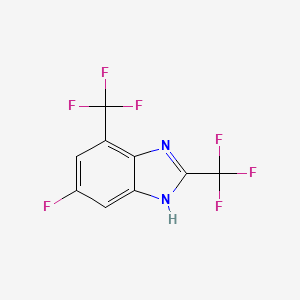
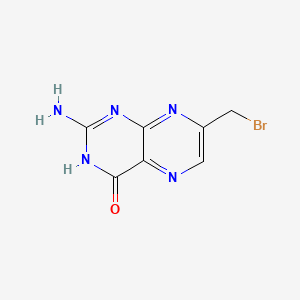
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
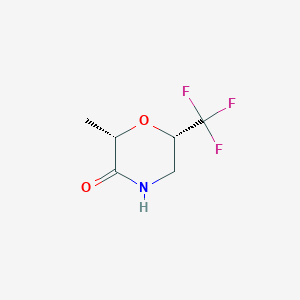
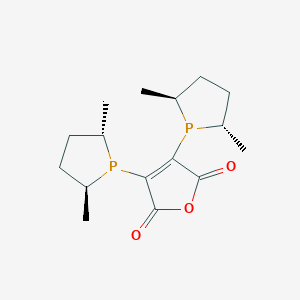
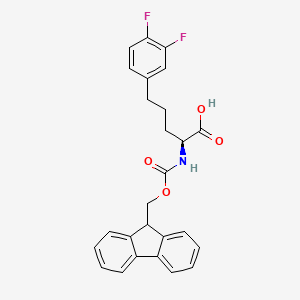
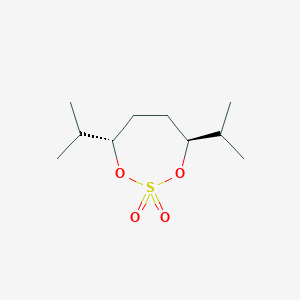
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
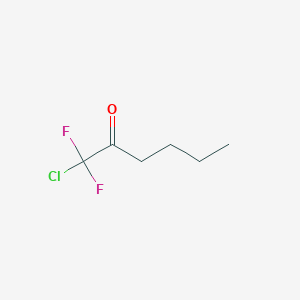
![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)

